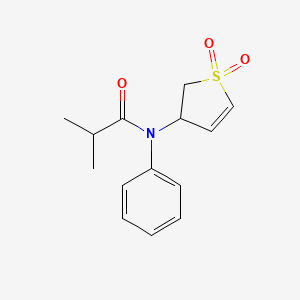
1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(prop-2-yn-1-yl)piperazine-2,3-dione, also known as MPDP, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. MPDP belongs to the class of piperazine derivatives, which are known to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Environment-Sensitive Fluorescent Ligands
Research has focused on synthesizing and characterizing environment-sensitive fluorescent ligands for human 5-HT1A receptors with 1-arylpiperazine structure, including derivatives of 1-(2-methoxyphenyl)piperazine. These compounds demonstrate high receptor affinity and desirable fluorescence properties, making them suitable for visualizing 5-HT1A receptors in cellular environments through fluorescence microscopy (Lacivita et al., 2009).
Cardiotropic Activities
The synthesis of cyclic methoxyphenyltriazaalkanes, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, has been investigated for their cardiotropic activities. These compounds have shown significant antiarrhythmic activity and potential in cardiology, suggesting a direct impact on heart health and disease treatment strategies (Mokrov et al., 2019).
Antimicrobial Applications
Research into 1,2,4-triazole derivatives, including those linked to 1-(2-methoxyphenyl)piperazine structures, has shown promising antimicrobial activities. These novel compounds have been synthesized and evaluated for their effectiveness against various microorganisms, indicating potential applications in combating bacterial and fungal infections (Bektaş et al., 2007).
Nanotechnology and Imaging
The conjugation of methoxyphenyl piperazine with dithiocarbamate-capped silver nanoparticles has been explored for dual-imaging applications targeting 5HT1A receptors. This innovative approach combines the pharmacological significance of methoxyphenyl piperazine with the advanced imaging capabilities of silver nanoparticles, offering new avenues in targeted optical imaging at very low detection limits (Chaturvedi et al., 2018).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-prop-2-ynylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-8-15-9-10-16(14(18)13(15)17)11-6-4-5-7-12(11)19-2/h1,4-7H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRICOTBIFVJSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C(=O)C2=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2924318.png)
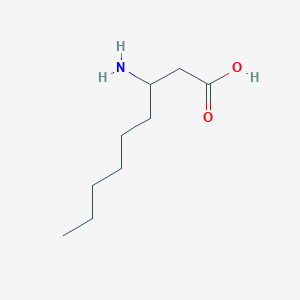
![7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924322.png)
![2-Ethyl-5-((4-isopropylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2924323.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2924325.png)
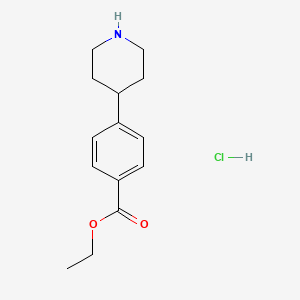


![N-BOC-3-[(2-ethoxy-2-oxoethane)sulfonyl]azetidine](/img/structure/B2924332.png)
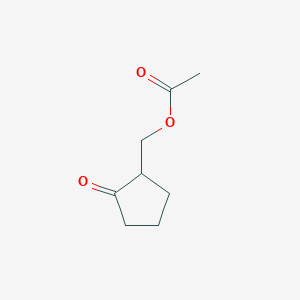
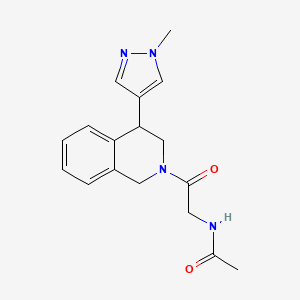
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B2924339.png)
![N-(1-cyanocyclopentyl)-2-[(2-fluorophenyl)(methyl)amino]acetamide](/img/structure/B2924340.png)
